molecular formula C10H10N2O B1589495 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 202859-73-2

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1589495
CAS RN: 202859-73-2
M. Wt: 174.2 g/mol
InChI Key: BUPOQYUUGOFEAD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a cyclic organic compound that belongs to the imidazole family. It is a versatile compound with a wide range of applications in the field of organic synthesis, scientific research, and drug development.

Scientific Research Applications

Anti-inflammatory and Antioxidant Agents

A study by Shankar et al. (2017) explored the synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which were evaluated for their anti-inflammatory and antioxidant properties. The compound showed potent activity in in vitro and in vivo assays, highlighting its potential as an anti-inflammatory agent and for scavenging free radicals (Shankar et al., 2017).

Antimycobacterial Activity

Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and tested them for tuberculostatic activity. Some compounds demonstrated excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, suggesting potential as novel anti-tubercular agents (Gobis et al., 2015).

Solid-Phase Synthesis of Derivatives

Messina et al. (2014) developed a solid-phase synthesis method for 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives. This method offers a versatile approach for creating various derivatives, potentially broadening the application scope of these compounds (Messina et al., 2014).

Antitumor Activity

A study by Che et al. (2015) synthesized a zinc complex based on 1H-benzo[d]imidazole and examined its antitumor activity. The complex showed significant inhibition of Eca109 cancer cell growth, suggesting potential in cancer treatment (Che et al., 2015).

Spectroscopic Characterization

Özdemir et al. (2016) performed a detailed spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole. This study provides insights into the molecular and spectroscopic features of such compounds, useful for further research and applications (Özdemir et al., 2016).

Organic Light Emitting Devices

Han et al. (2013) focused on the synthesis of iridium complexes containing 1H-benzo[d]imidazole for use in organic light emitting devices (OLEDs). This research contributes to the development of advanced materials for OLED technology (Han et al., 2013).

Green Chemistry in Synthesis

Xu et al. (2018) reported a green chemistry approach for synthesizing 1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives. This method emphasizes environmentally friendly processes in chemical synthesis (Xu et al., 2018).

Potential as Mutant Isocitrate Dehydrogenase 1 Inhibitors

Shekarchi and Behbahani (2020) synthesized tetrasubstituted imidazoles as potential inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). This research contributes to the development of treatments for diseases related to IDH1 mutations (Shekarchi & Behbahani, 2020).

properties

IUPAC Name

3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-11-8-3-1-2-4-9(8)12(10)7-5-6-7/h1-4,7H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQYUUGOFEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441673
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202859-73-2
Record name 1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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